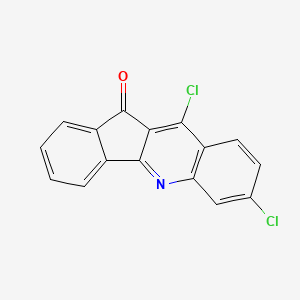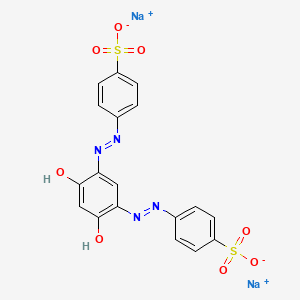
Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Brown 417 is a synthetic dye commonly used in various industries, including textiles, leather, and paper. It is known for its excellent dyeing properties, providing a rich brown color that is both vibrant and long-lasting. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 417 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments to facilitate the diazotization process. For instance, aniline can be diazotized using sodium nitrite in the presence of hydrochloric acid, followed by coupling with a phenolic compound under alkaline conditions to form the final dye.
Industrial Production Methods: Industrial production of Acid Brown 417 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through filtration and drying processes to obtain the dye in its usable form.
Análisis De Reacciones Químicas
Types of Reactions: Acid Brown 417 undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo groups can be reduced to amines, which can further react to form different compounds.
Substitution: The aromatic rings in Acid Brown 417 can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Products can include nitroso compounds and carboxylic acids.
Reduction: Products include aromatic amines.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Acid Brown 417 has several applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to various substrates.
Industry: Widely used in textile dyeing, leather processing, and paper coloring.
Mecanismo De Acción
The primary mechanism of action for Acid Brown 417 involves its interaction with substrates through its azo groups. These groups can form hydrogen bonds and van der Waals interactions with various materials, leading to strong adhesion and vibrant coloration. The molecular targets include fibers in textiles and proteins in biological tissues.
Comparación Con Compuestos Similares
- Acid Brown 75
- Acid Brown 165
- Acid Brown 355
Comparison: Acid Brown 417 is unique due to its specific azo group configuration, which provides distinct dyeing properties compared to other brown azo dyes. It offers better stability and colorfastness, making it a preferred choice in many industrial applications.
Propiedades
Número CAS |
83562-73-6 |
|---|---|
Fórmula molecular |
C18H12N4Na2O8S2 |
Peso molecular |
522.4 g/mol |
Nombre IUPAC |
disodium;4-[[2,4-dihydroxy-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H14N4O8S2.2Na/c23-17-10-18(24)16(22-20-12-3-7-14(8-4-12)32(28,29)30)9-15(17)21-19-11-1-5-13(6-2-11)31(25,26)27;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Clave InChI |
SHWQEPOSCFVKMT-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



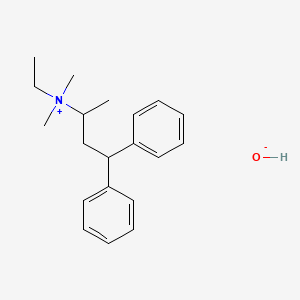
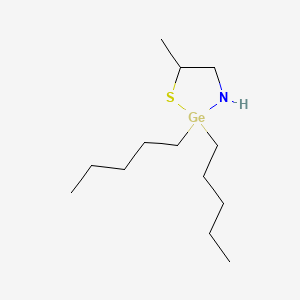

![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)

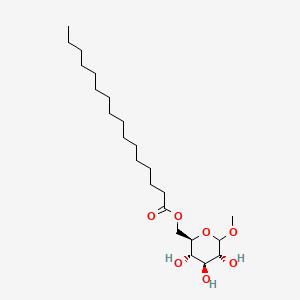
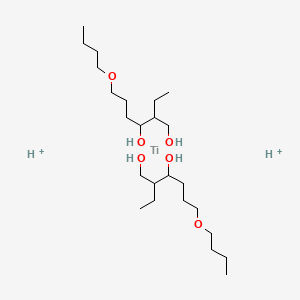
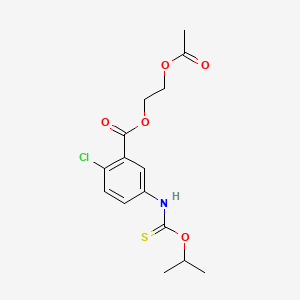
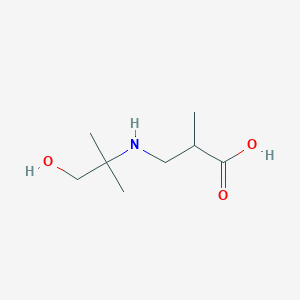
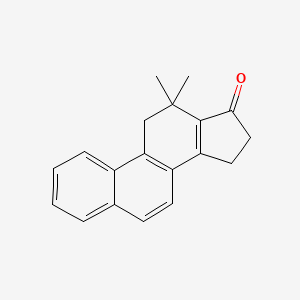
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)

